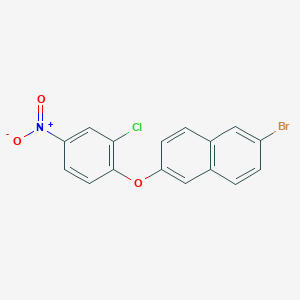
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a naphthalene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.
Reduction: Formation of 2-amino-6-(2-chloro-4-nitrophenoxy)naphthalene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of the phenoxy group.
2-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of the phenoxy group.
2-Bromo-6-chloro-4-nitroaniline: Similar functional groups but different substitution pattern on the naphthalene ring.
Uniqueness
2-Bromo-6-(2-chloro-4-nitrophenoxy)naphthalene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, offering different reactivity and potential biological activities compared to its analogs .
Propriétés
Numéro CAS |
83054-01-7 |
|---|---|
Formule moléculaire |
C16H9BrClNO3 |
Poids moléculaire |
378.60 g/mol |
Nom IUPAC |
2-bromo-6-(2-chloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9BrClNO3/c17-12-3-1-11-8-14(5-2-10(11)7-12)22-16-6-4-13(19(20)21)9-15(16)18/h1-9H |
Clé InChI |
QSPBMMGLSGCABK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




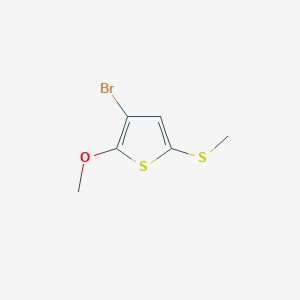
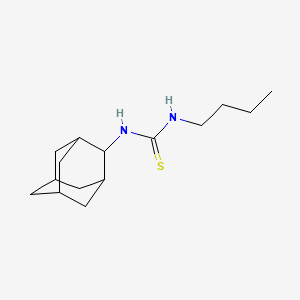

![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

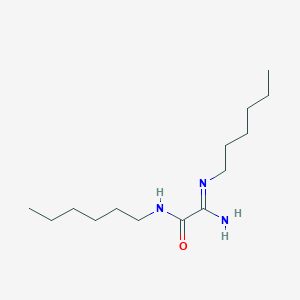
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)


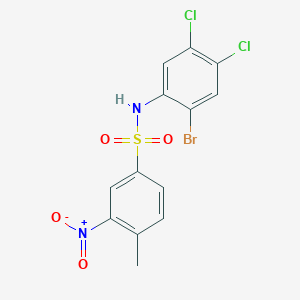
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
